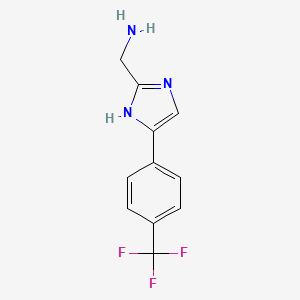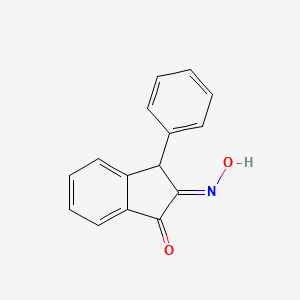![molecular formula C15H15FN2 B11872386 9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 62933-29-3](/img/structure/B11872386.png)
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de 9-Fluoro-2,3,4,6,7,12-hexahidroindolo[2,3-a]quinolizina típicamente involucra la ciclización de una imina con ácido acrílico, seguido de reducción . Las condiciones específicas de reacción y los reactivos utilizados pueden variar, pero el enfoque general implica la formación de la estructura central de indoloquinolizina a través de una serie de pasos de ciclización y reducción. Los métodos de producción industrial pueden implicar la optimización de estas reacciones para su escalado, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
9-Fluoro-2,3,4,6,7,12-hexahidroindolo[2,3-a]quinolizina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El átomo de flúor en el compuesto se puede sustituir por otros grupos funcionales utilizando reactivos y condiciones apropiados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
9-Fluoro-2,3,4,6,7,12-hexahidroindolo[2,3-a]quinolizina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La actividad biológica del compuesto lo convierte en un candidato para estudiar varios procesos biológicos.
Industria: Se utiliza en la producción de varios productos químicos e intermediarios.
Mecanismo De Acción
El mecanismo de acción de 9-Fluoro-2,3,4,6,7,12-hexahidroindolo[2,3-a]quinolizina involucra su interacción con objetivos moleculares y vías específicas. Los objetivos y vías exactos pueden variar dependiendo de la aplicación y el contexto específico. Generalmente, el compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a una respuesta biológica.
Comparación Con Compuestos Similares
9-Fluoro-2,3,4,6,7,12-hexahidroindolo[2,3-a]quinolizina se puede comparar con otros derivados de indoloquinolizina, como:
- 1-Etil-2,3,4,6,7,12-hexahidroindolo[2,3-a]quinolizina
- 1,2,3,4,6,7,12,12b-Octahidroindolo[2,3-a]quinolizina
Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas. La presencia del átomo de flúor en 9-Fluoro-2,3,4,6,7,12-hexahidroindolo[2,3-a]quinolizina lo hace único y puede influir en su reactividad y actividad biológica.
Propiedades
Número CAS |
62933-29-3 |
|---|---|
Fórmula molecular |
C15H15FN2 |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
9-fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H15FN2/c16-10-4-5-13-12(9-10)11-6-8-18-7-2-1-3-14(18)15(11)17-13/h3-5,9,17H,1-2,6-8H2 |
Clave InChI |
PGEIIBNTUIUXKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C2C3=C(CCN2C1)C4=C(N3)C=CC(=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11872307.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)




![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)






![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
